Azetidin-3-yl 2,2,2-trifluoroacetate
Description
Introduction
Molecular Definition and Structural Significance
Azetidin-3-yl 2,2,2-trifluoroacetate consists of two primary components:
- Azetidine ring : A saturated four-membered ring containing three carbon atoms and one nitrogen atom. The ring’s strain energy (approximately 26 kcal/mol) contributes to its reactivity, particularly in ring-opening and functionalization reactions.
- Trifluoroacetate moiety : A carbonyl group bonded to three fluorine atoms, which imparts strong electron-withdrawing effects and enhances metabolic stability in pharmaceutical applications.
The compound’s SMILES notation, CC(=O)OC1CNC1.C(=O)(C(F)(F)F)O, highlights the ester linkage between the azetidine oxygen and the acetyl group, as well as the ionic interaction between the azetidinium ion and the trifluoroacetate counterion. Key computed properties include a topological polar surface area of 75.6 Ų (indicative of moderate solubility) and a hydrogen bond acceptor count of 8, which influences its interactions in biological systems.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₁₀F₃NO₄ | |
| Molecular weight | 229.15 g/mol | |
| Hydrogen bond acceptors | 8 | |
| Rotatable bond count | 2 |
Historical Development of Azetidine Derivatives
Azetidine derivatives have evolved from niche synthetic targets to key intermediates in drug discovery. Early synthesis routes relied on the reduction of β-lactams (azetidinones) using reagents like lithium aluminium hydride. For example, the reduction of 2-azetidinone with LiAlH₄ yields azetidine, but this method often requires harsh conditions and produces low yields.
Modern advances include:
- Photochemical [2+2] cycloadditions : Schindler’s 2020 work demonstrated the use of visible light and Ir(III) photocatalysts to synthesize azetidines via intermolecular reactions between 2-isoxazoline-3-carboxylates and alkenes.
- Regioselective ring transformations : Baldwin’s rules-guided synthesis of 2-arylazetidines from substituted oxiranes, enabling precise control over stereochemistry.
The introduction of trifluoroacetate groups into azetidine systems, as seen in this compound, emerged from the need to stabilize reactive intermediates and modulate physicochemical properties in drug candidates.
Role of Trifluoroacetate Moieties in Organic Chemistry
Trifluoroacetate (TFA) groups are pivotal in modern synthesis due to their unique electronic and steric properties:
- Electron-withdrawing effects : The -CF₃ group lowers the pKa of adjacent protons, facilitating deprotonation in base-catalyzed reactions. For instance, TFA’s acidity (pKa ≈ 0.23) enhances its utility as a catalyst in esterifications.
- Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism, making TFA-containing compounds resistant to cytochrome P450 enzymes.
- Solubility modulation : While TFA salts often improve aqueous solubility, their lipophilic nature can enhance membrane permeability in drug molecules.
In this compound, the TFA group stabilizes the azetidinium ion through charge delocalization, preventing undesired ring-opening reactions during storage or synthesis.
Research Objectives and Scope
Current research priorities for this compound include:
- Synthetic methodology development : Optimizing photochemical and catalytic routes to improve yield and stereoselectivity.
- Applications in medicinal chemistry : Exploiting the azetidine ring’s conformational rigidity to design protease inhibitors or GPCR modulators.
- Materials science : Investigating fluorinated azetidines as monomers for high-performance polymers with enhanced thermal stability.
This article excludes pharmacokinetic, toxicological, and formulation-related data to focus on structural and synthetic aspects.
Properties
CAS No. |
2101206-72-6 |
|---|---|
Molecular Formula |
C5H6F3NO2 |
Molecular Weight |
169.10 g/mol |
IUPAC Name |
azetidin-3-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C5H6F3NO2/c6-5(7,8)4(10)11-3-1-9-2-3/h3,9H,1-2H2 |
InChI Key |
OEMDPGRDWORUQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Azetidin-3-yl 2,2,2-trifluoroacetate can be synthesized through various methods. One common approach involves the reaction of azetidine with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of azetidin-3-one derivatives.
Reduction: Formation of azetidin-3-yl alcohols.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
Azetidin-3-yl 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of azetidin-3-yl 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs in Pharmaceutical Chemistry
1-(Azetidin-3-yl)-3-(4-decylphenyl)urea 2,2,2-Trifluoroacetate
- Structure : Features a urea linkage between the azetidine ring and a 4-decylphenyl group, with trifluoroacetate as the counterion .
- Synthesis : Prepared via TFA-mediated Boc deprotection of tert-butyl 3-(3-(4-iodophenyl)ureido)azetidine-1-carboxylate, yielding 50% after column chromatography .
- Applications: Acts as a potent sphingosine-1-phosphate transporter (Spns2) inhibitor, demonstrating superior oral bioavailability compared to non-azetidine analogs .
- Key Data : HRMS [M+H]⁺: 334.2843 (observed), vs. 334.2853 (calculated) .
N-(Azetidin-3-yl)-4-decylbenzamide 2,2,2-Trifluoroacetate
- Structure : Contains an amide linkage instead of urea, with a 4-decylbenzoyl substituent .
- Synthesis: Synthesized via TFA deprotection of tert-butyl 3-(4-decylbenzamido)azetidine-1-carboxylate, purified using 10–15% methanol/dichloromethane .
- Applications : Used in Spns2 inhibition studies; the amide group enhances metabolic stability compared to urea derivatives .
- Key Data : HRMS [M+H]⁺: 319.2752 (observed), vs. 319.2744 (calculated) .
Ethyl 2-(Azetidin-3-yl)acetate 2,2,2-Trifluoroacetate
- Structure : Substitutes the trifluoroacetate ester with an ethyl acetate moiety, increasing lipophilicity (logP) .
- Synthesis : Derived from Boc-protected precursors via TFA deprotection; used in peptide coupling reactions .
- Applications : Serves as a building block in drug discovery, leveraging its ethyl group for improved membrane permeability .
Reactivity and Stability
Hydrogenation Susceptibility
Trifluoroacetate esters exhibit varying reactivity under catalytic hydrogenation. For example, 2,2,2-trifluoroethyl trifluoroacetate is quantitatively converted to 2,2,2-trifluoroethanol under mild H₂ conditions, whereas azetidin-3-yl derivatives show reduced reactivity due to steric hindrance from the ring .
Hydrolysis Resistance
Azetidin-3-yl trifluoroacetate demonstrates greater hydrolytic stability compared to phenyl trifluoroacetate (CAS: 500-73-2), which has a boiling point of 146–147°C and is prone to hydrolysis in aqueous environments . The azetidine ring’s basicity partially neutralizes the electron-withdrawing effect of the trifluoroacetate group, slowing degradation .
Pharmaceutical vs. Agricultural Uses
- Azetidin-3-yl derivatives : Primarily used in drug discovery (e.g., Spns2 inhibitors ).
- Phenyl trifluoroacetate : Employed as a chemical lure in agriculture (e.g., melolure for pest control ).
Table 2: Key Physical and Spectral Data
Counterion and Salt Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
